molecular formula C10H7FN2O B1374353 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile CAS No. 1344145-36-3

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B1374353
CAS No.: 1344145-36-3
M. Wt: 190.17 g/mol
InChI Key: MZLXAQCGNKZLQA-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that features a fluorinated pyridine ring attached to a cyclobutane ring with a nitrile group

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

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Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound. Specific safety data would need to be determined through laboratory testing .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals. Further studies could also investigate its synthesis, properties, and reactivity .

Biochemical Analysis

Biochemical Properties

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, the compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways . Additionally, it binds to specific protein receptors, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, it alters gene expression profiles by interacting with transcription factors and regulatory proteins, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as kinases and phosphatases, by binding to their active sites and preventing substrate access . This inhibition leads to alterations in phosphorylation states of key signaling proteins, thereby modulating cellular responses. Additionally, the compound influences gene expression by binding to DNA and transcription factors, affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing adverse effects . These findings underscore the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can influence metabolic pathways, including those involved in energy production, lipid metabolism, and detoxification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-fluoropyridine derivatives with cyclobutanone and a nitrile source. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLXAQCGNKZLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 1-(3-fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile (272 g, 1.45 mol) and RuCl3.H2O (9.0 g, 0.044 mol) in DCM (1 L), acetonitrile (1 L), and water (1.5 L) was added solid NaIO4 (1235 g, 5.8 mol) portionwise at 10-30° C. Upon completion of the addition, the reaction was stirred 1 h at 15° C. and overnight at rt. The solid precipitate was filtered off and washed with DCM (1 L×2). The organic layer was washed with water (500 mL×2) and brine (500 mL), dried over Na2SO4, and concentrated to provide the title compound as a crude dark solid (238 g, 86.3%), LRMS (M+H+) m/z 191.1.
Quantity
272 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3.H2O
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
1235 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 1-(3-fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile (272 g, 1.45 mol) and RuCl3.H2O (9.0 g, 0.044 mol) in DCM (1 L), acetonitrile (1 L), and water (1.5 L) mixture was added solid NaIO4 (1235 g, 5.8 mol) portionwise at 10-30° C. Upon the completion of addition, the reaction was stirred 1 h at 15° C. and overnight at rt. The solid precipitate was filtered off and washed with DCM (2×1000 mL). The organic layer was washed with water (2×500 mL) and brine (500 mL), dried over Na2SO4, and concentrated to provide a crude title compound as a dark solid (238 g, 86.3%). LRMS (M+H+) m/z 191.1.
Quantity
272 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3.H2O
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
1235 g
Type
reactant
Reaction Step Two
Yield
86.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 2
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 3
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 4
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 5
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Reactant of Route 6
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

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